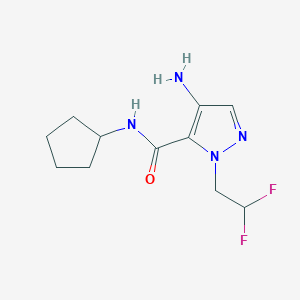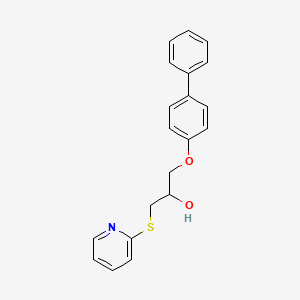
1-(4-Phenylphenoxy)-3-(2-pyridylthio)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenylphenoxy)-3-(2-pyridylthio)propan-2-ol, also known as PPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPTP is a selective estrogen receptor modulator (SERM) that has been shown to have anti-tumor properties in breast cancer cells. In
Aplicaciones Científicas De Investigación
Environmental Science and Endocrine Disruption
- Environmental Pollutants and Male Infertility : Studies on bisphenol A and other endocrine-disrupting chemicals (EDCs) have highlighted their effects on mammalian spermatogenesis, suggesting that similar phenolic compounds could have implications in environmental science and reproductive health (Lagos-Cabré & Moreno, 2012).
Pharmacology and Biochemistry
- Antioxidant and Anti-inflammatory Activities : Research on p-Coumaric acid and its conjugates has shown significant bioactivities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects, which may be relevant to phenolic compounds like "1-(4-Phenylphenoxy)-3-(2-pyridylthio)propan-2-ol" (Pei et al., 2016).
Potential Applications in Dentistry
- Xenoestrogenicity of Dental Materials : While not directly related to "1-(4-Phenylphenoxy)-3-(2-pyridylthio)propan-2-ol", studies on the xenoestrogenicity of dental materials, particularly those involving bisphenol A derivatives, can inform the safety and application considerations of structurally similar compounds in dental products (Ruse Nd, 1997).
Propiedades
IUPAC Name |
1-(4-phenylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c22-18(15-24-20-8-4-5-13-21-20)14-23-19-11-9-17(10-12-19)16-6-2-1-3-7-16/h1-13,18,22H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSJNTKZLYCLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CSC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol](/img/structure/B2837404.png)
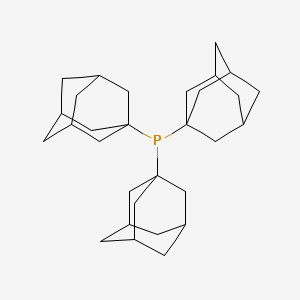
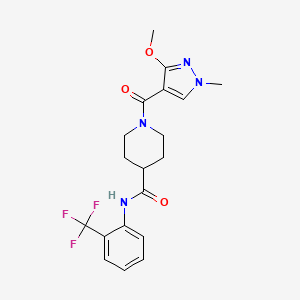
![N-(3-chlorophenyl)-4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2837408.png)
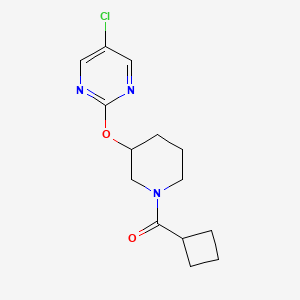
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-[(2,6-dichlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2837412.png)
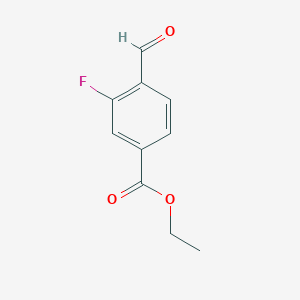
![N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2837415.png)
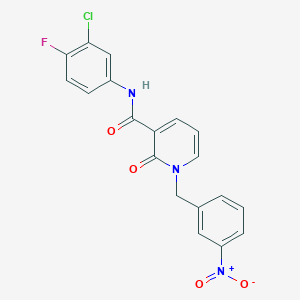
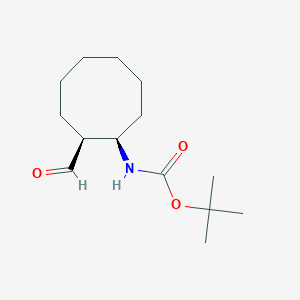

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2837422.png)
